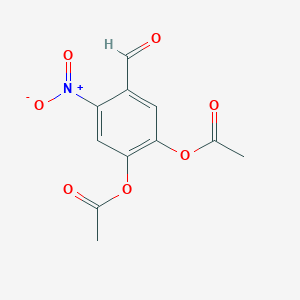

4,5-Diacetoxy-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-5-formyl-4-nitrophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO7/c1-6(14)18-10-3-8(5-13)9(12(16)17)4-11(10)19-7(2)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFRITRWHINWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Diacetoxy 2 Nitrobenzaldehyde and Analogous Architectures

Strategies for ortho-Nitration of Phenolic and Acetylated Benzene (B151609) Rings

The introduction of a nitro group ortho to an existing substituent on a benzene ring is a critical transformation in the synthesis of many functionalized aromatic compounds. In the context of synthesizing precursors to 4,5-diacetoxy-2-nitrobenzaldehyde, achieving high regioselectivity for the ortho position is paramount.

Nitration of phenolic compounds typically yields a mixture of ortho and para isomers. google.com The ratio of these isomers is influenced by factors such as the nitrating agent, solvent, and the presence of other substituents on the ring. google.com For instance, nitration of phenol (B47542) with dilute nitric acid in a chlorinated solvent can yield a 1:2.3 ratio of ortho to para nitrophenol. google.com The use of supported reagents and catalysts can also influence the regioselectivity, often favoring the para-isomer. google.com

However, achieving a high yield of the ortho-nitrated product is often desirable. Several strategies have been developed to enhance ortho-selectivity. One approach involves the use of phase-transfer catalysts. pjsir.orgpjsir.org For example, tetra-butyl ammonium (B1175870) bromide (TBAB) has been shown to be an effective catalyst for the ortho-nitration of phenolic compounds, leading to a high yield of the ortho-isomer. pjsir.orgpjsir.org The use of nitronium tetrafluoroborate (B81430) in acetonitrile (B52724) can also result in high regioselectivity for the ortho position. pjsir.org Another technique involves the use of acetyl nitrate (B79036) adsorbed on silica (B1680970) gel, which has been shown to significantly increase the ortho/para ratio in the nitration of phenol. researchgate.net The reaction of phenol with acetyl nitrate in chloroform (B151607) gives an ortho/para ratio of 1.8, which increases to 13.3 when the reaction is carried out with acetyl nitrate pre-adsorbed on dry silica gel. researchgate.net

Regioselective Functionalization of Benzene Core for Dihydroxy and Nitro Substitution Patterns

Achieving the specific 4,5-dihydroxy-2-nitro substitution pattern on a benzaldehyde (B42025) core requires a carefully planned synthetic route. This often involves the regioselective introduction of functional groups onto a pre-existing benzene derivative.

Precursor Synthesis via 4,5-Dihydroxy-2-nitrobenzaldehyde (B104389) Pathways

A key precursor for 4,5-diacetoxy-2-nitrobenzaldehyde is 4,5-dihydroxy-2-nitrobenzaldehyde. ontosight.aicymitquimica.com This compound, also known as 6-nitroprotocatechualdehyde, possesses the required dihydroxy and nitro functionalities in the desired positions. ontosight.ai The synthesis of this precursor can be achieved through various routes, a common one being the nitration of protocatechualdehyde (3,4-dihydroxybenzaldehyde). ontosight.ai The presence of the hydroxyl groups directs the incoming nitro group to the ortho and para positions relative to them.

Another synthetic approach involves the use of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde, which upon treatment with hydrobromic acid, yields 4,5-dihydroxy-2-nitrobenzaldehyde. prepchem.com

Selective Derivatization of Phenolic Hydroxyls to Acetoxy Groups

The conversion of the hydroxyl groups of 4,5-dihydroxy-2-nitrobenzaldehyde to acetoxy groups is the final step in the synthesis of the target molecule. This transformation is typically achieved through acetylation.

Selective acylation of phenolic hydroxyl groups in the presence of other functional groups can be a challenge. However, several methods have been developed to achieve this with high efficiency. One such method utilizes sodium thiosulfate (B1220275) as a catalyst to mediate the reaction between an anhydride (B1165640) and a phenol, leading to the site-selective acylation of the phenolic hydroxyl group. acs.orgacs.org This method is operationally simple, highly efficient, and uses reagents with low toxicity. acs.org

Another approach involves the use of a silica gel-supported BF3 catalyst for the selective acetylation of aliphatic hydroxyl groups in the presence of phenolic hydroxyls. tandfonline.com While this method is selective for aliphatic alcohols, it highlights the potential for catalyst-controlled selectivity in acylation reactions.

Direct and Indirect Approaches for Aldehyde Introduction on Substituted Benzene Systems

The introduction of an aldehyde group onto a substituted benzene ring is a fundamental transformation in organic synthesis. wikipedia.org Several named reactions are employed for this purpose, including the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Reimer-Tiemann reactions. wikipedia.orgacs.orgacs.org These reactions typically proceed via electrophilic aromatic substitution and work best with electron-rich aromatic substrates like phenols. wikipedia.org

A direct and mild formylation method for substituted benzenes utilizes dichloromethyl methyl ether (Cl2CHOMe) and silver trifluoromethanesulfonate (B1224126) (AgOTf). acs.orgacs.orgnih.gov This method is highly effective and can be carried out at low temperatures, preserving protecting groups on phenolic hydroxyls. acs.orgacs.orgnih.gov A plausible mechanism suggests the in-situ generation of a highly reactive formylating species from the Cl2CHOMe and AgOTf. researchgate.net

Indirect methods for introducing an aldehyde group often involve the oxidation of a methyl group or the reduction of a carboxylic acid derivative.

Green Chemistry Principles in the Synthesis of 4,5-Diacetoxy-2-nitrobenzaldehyde

The application of green chemistry principles to the synthesis of fine chemicals like 4,5-diacetoxy-2-nitrobenzaldehyde is of increasing importance. rsc.orgmdpi.com This involves the development of environmentally benign methods that minimize waste and the use of hazardous substances. mdpi.com

Solvent-Free and Catalytic Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free reactions, often carried out under neat conditions or with the use of solid-supported catalysts, can lead to higher efficiency, easier product isolation, and reduced environmental impact. researchgate.nettubitak.gov.tr For instance, the acetalization of aldehydes to 1,1-diacetates can be efficiently carried out under solvent-free conditions using a sulfonic acid functionalized silica catalyst. researchgate.netajol.info This heterogeneous catalyst can be easily recovered and reused. researchgate.net

The use of catalysts is another cornerstone of green chemistry, as it allows for reactions to proceed with higher atom economy and under milder conditions. rsc.org Layered materials, for example, have shown promise as catalysts in various fine chemical syntheses. rsc.org

Recent research has also explored the use of ultrasound to accelerate solvent-free condensation reactions, offering a green and efficient method for various chemical transformations. tandfonline.com The application of high hydrostatic pressure, or barochemistry, is another emerging green synthetic method with potential for industrial-scale applications. rsc.org

Microwave and Ultrasound Assisted Synthesis Enhancements

The integration of alternative energy sources, such as microwave (MW) irradiation and ultrasound (US) waves, into synthetic organic chemistry has marked a significant advancement in the pursuit of efficient and sustainable chemical processes. researchgate.netmdpi.com These techniques have been widely applied to the synthesis of various organic and heterocyclic compounds, offering substantial improvements over conventional heating methods. researchgate.netjchr.org In the context of 4,5-Diacetoxy-2-nitrobenzaldehyde and its analogous architectures, these energy sources can dramatically enhance reaction rates, improve yields, and promote greener reaction conditions. jchr.orgnih.gov

Microwave-assisted synthesis relies on the principle of dielectric heating, where polar molecules within the reaction mixture absorb microwave energy directly. jchr.org This leads to rapid and uniform heating throughout the reaction vessel, a stark contrast to the often slow and uneven heat transfer of conventional oil baths. jchr.org The result is a significant acceleration of chemical reactions, often reducing reaction times from hours to mere minutes. academie-sciences.frarabjchem.org For instance, in the synthesis of various heterocyclic derivatives from substituted benzaldehydes, microwave irradiation has been shown to shorten reaction times and increase product yields without the need for harsh solvents. academie-sciences.frbeilstein-journals.org The condensation reaction of 2-nitrobenzaldehyde (B1664092) with other reagents to form complex molecules like N'-(2-nitrobenzylidene)-2-propylquinoline-4-carbohydrazide has been successfully achieved in just two minutes under microwave conditions, yielding a 76% product. arabjchem.org Such efficiency highlights the potential of microwave assistance in the acetylation and other modification steps required for the synthesis of 4,5-Diacetoxy-2-nitrobenzaldehyde.

Ultrasound-assisted synthesis operates through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of mass transfer and reaction rates. nih.gov Sonochemical methods are particularly effective in heterogeneous reactions and can often be conducted in environmentally benign solvents like water. nih.govnih.gov Studies on the synthesis of various derivatives using ultrasound have demonstrated improved yields and shorter reaction times compared to silent (non-irradiated) conditions. nih.govunit.norsc.org For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water under ultrasonic irradiation was completed in 35 minutes with a 92% yield at 50°C. nih.gov The application of ultrasound could be particularly beneficial in the multi-step preparation of 4,5-Diacetoxy-2-nitrobenzaldehyde, potentially improving the efficiency of nitration or acetylation steps while minimizing solvent use. nih.gov

The following table summarizes the comparative advantages of these advanced synthetic methods over conventional approaches for reactions involving analogous nitroaromatic compounds.

Table 1: Comparison of Synthetic Methodologies for Nitroaromatic Compounds

| Reaction Type | Method | Reaction Time | Yield (%) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Condensation of 2-nitrobenzaldehyde | Microwave | 2 min | 76% | - | arabjchem.org |

| Synthesis of 1H-indazole from o-nitro benzaldehyde | Ultrasound | 18 min | Good | Water, 425 MW | jchr.org |

| Synthesis of Dihydroquinolines | Ultrasound | 1 h | 96% | Water | nih.gov |

| Synthesis of Dihydroquinolines | Conventional | 4 h | 80% | Water | nih.gov |

| Synthesis of Azlactone derivatives from 4-nitrobenzaldehyde (B150856) | Microwave | Short | High | Solvent-free | academie-sciences.fr |

Atom Economy and Waste Minimization in Multi-Step Preparations

The principles of green chemistry are fundamental to the development of sustainable synthetic routes, with atom economy and waste minimization being central tenets. echemi.comum-palembang.ac.id Atom economy, a concept introduced by Barry Trost, evaluates the efficiency of a chemical transformation by measuring the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comskpharmteco.com In the multi-step preparation of a molecule like 4,5-Diacetoxy-2-nitrobenzaldehyde, a high atom economy signifies a more efficient and less wasteful process. jocpr.com

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

This metric fundamentally challenges chemists to design syntheses that maximize the incorporation of starting materials into the product, thereby inherently reducing the generation of byproducts and waste. skpharmteco.com Rearrangement and addition reactions are typically high in atom economy, often achieving 100%, whereas substitution and elimination reactions generate co-products, thus lowering their atom economy. kccollege.ac.in

In the context of preparing 4,5-Diacetoxy-2-nitrobenzaldehyde, which likely involves steps such as nitration and acetylation of a precursor like 4,5-dihydroxybenzaldehyde, careful selection of reagents is crucial. For example, the classical nitration of benzaldehyde often yields a mixture of isomers and utilizes stoichiometric amounts of acids, leading to significant waste. A greener approach might involve using catalytic nitrating agents or developing more selective reaction conditions to improve the yield of the desired 2-nitro isomer and reduce acidic waste streams. chem-soc.si One patented method for 2-nitrobenzaldehyde synthesis describes recycling hydrogen bromide byproduct by oxidizing it back to bromine, which re-enters the reaction, thus reducing both bromine consumption and waste. google.com

Waste minimization extends beyond atom economy to encompass the entire lifecycle of a chemical process. researchgate.net This includes reducing or eliminating the use of hazardous substances, minimizing energy consumption, and using renewable feedstocks. echemi.comum-palembang.ac.id Key strategies for waste minimization in a multi-step synthesis include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones can drastically reduce waste, as catalysts are used in small amounts and can often be recycled. um-palembang.ac.idkccollege.ac.in For instance, using a recyclable solid acid catalyst for acetalization reactions in nitrobenzaldehyde synthesis has been shown to be effective over multiple cycles.

Solvent Selection: Minimizing or replacing volatile and hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. nih.govum-palembang.ac.id

Process Optimization: Designing shorter synthetic routes and optimizing reaction conditions (temperature, pressure, time) can lead to higher efficiency and less energy consumption. um-palembang.ac.id Microwave and ultrasound-assisted methods are prime examples of process optimization that lead to waste reduction by improving yields and shortening reaction times. mdpi.comjchr.org

The following table outlines the core principles of atom economy and their application in designing sustainable chemical syntheses.

Table 2: Principles of Atom Economy and Waste Minimization

| Principle | Description | Application in Synthesis |

|---|---|---|

| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net | Designing syntheses with high atom economy to minimize byproduct formation. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com | Choosing addition and rearrangement reactions over substitution or elimination reactions where possible. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. echemi.com | Selecting less toxic reagents and avoiding the production of hazardous byproducts. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. um-palembang.ac.id | Using recyclable catalysts to reduce waste from reagents used in single-use quantities. |

| Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. echemi.com | Employing energy-efficient techniques like microwave or ultrasound synthesis; conducting reactions at ambient temperature and pressure. |

Chemical Reactivity and Transformative Derivatization of 4,5 Diacetoxy 2 Nitrobenzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of chemical transformations in 4,5-diacetoxy-2-nitrobenzaldehyde. Its reactivity is characterized by a susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. allrounder.ai This makes it a prime target for nucleophiles. unizin.org In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. unizin.org The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. allrounder.aiunizin.org The presence of the electron-withdrawing nitro group in 4,5-diacetoxy-2-nitrobenzaldehyde further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). doubtnut.comlibretexts.org

Condensation Reactions (e.g., Schiff Base Formation, Claisen-Schmidt)

Schiff Base Formation: 4,5-Diacetoxy-2-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-HC=N-) group. ijmcmed.orgnih.gov The formation of Schiff bases is often catalyzed by a few drops of acid, such as glacial acetic acid, and can be carried out in solvents like ethanol (B145695). ijmcmed.orgresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity. ajpojournals.org

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, such as 4,5-diacetoxy-2-nitrobenzaldehyde. wikipedia.org It is a variation of the aldol (B89426) condensation and is crucial for synthesizing chalcones and other related compounds. jocpr.comresearchgate.net The reaction typically proceeds under basic conditions, where a base like sodium hydroxide (B78521) deprotonates an enolizable ketone to form a nucleophilic enolate. magritek.com This enolate then attacks the carbonyl carbon of the benzaldehyde derivative, leading to a β-hydroxy ketone intermediate, which can subsequently dehydrate to form the final α,β-unsaturated ketone. magritek.com The presence of a nitro group on the benzaldehyde can decrease the electron density on the aromatic ring, which in turn reduces the positive charge on the carbonyl carbon and can decrease its reactivity towards nucleophilic addition in this context. jocpr.com

Oxidation and Reduction Pathways

Oxidation: The aldehyde group of 4,5-diacetoxy-2-nitrobenzaldehyde can be oxidized to a carboxylic acid. libretexts.org This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. alagappauniversity.ac.in

Reduction: Conversely, the aldehyde group can be selectively reduced to a primary alcohol. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄). jsynthchem.comscispace.com It is important to note that NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones but not nitro groups under standard conditions. jsynthchem.comscispace.com

Reactivity of the Nitro Group on the Aromatic Ring

The nitro group (-NO₂) profoundly influences the chemical properties of the aromatic ring and serves as a versatile functional group for further transformations.

Electron-Withdrawing Effects and Aromatic Electrophilicity

The nitro group is a potent electron-withdrawing group, a property that significantly impacts the reactivity of the aromatic ring. doubtnut.comnumberanalytics.com It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, making it less nucleophilic. numberanalytics.com This deactivation is a combination of both inductive and resonance effects. doubtnut.com Consequently, the presence of the nitro group increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. numberanalytics.comcymitquimica.com The strong electron-withdrawing nature of the nitro group also enhances the reactivity of the aldehyde group toward nucleophiles. researchgate.net

Reduction to Amino and Other Nitrogen-Containing Derivatives

The reduction of the nitro group to an amino group (-NH₂) is a synthetically valuable transformation. masterorganicchemistry.com This can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or by using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com The resulting 2-amino derivative is a key intermediate for the synthesis of various nitrogen-containing heterocycles. mdpi.comchemrj.orgfrontiersin.org For instance, the in situ reduction of a 2-nitrobenzaldehyde (B1664092) derivative with Fe/AcOH in the presence of an active methylene (B1212753) compound can lead to the formation of quinolines through a domino nitro reduction-Friedländer heterocyclization. nih.gov The reduction of the nitro group can proceed through intermediate species such as nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) compounds. numberanalytics.com

The ability to selectively reduce the nitro group in the presence of other reducible functional groups, or vice versa, allows for the strategic synthesis of complex molecules. For example, while catalytic hydrogenation will reduce both the nitro group and an aldehyde, reagents like SnCl₂ can be used for a more selective reduction of the nitro group. masterorganicchemistry.com

Photochemical Transformations and Photolability

The defining characteristic of 4,5-Diacetoxy-2-nitrobenzaldehyde in the context of photochemistry is the presence of the o-nitrobenzyl group. This moiety is a well-known photolabile protecting group, meaning it can be cleaved by exposure to UV light. The photochemical reactivity is centered around an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic aldehyde proton. This process initiates a rearrangement that ultimately leads to the formation of 2-nitrosobenzoic acid derivatives.

Table 1: Photochemical Reaction Parameters for o-Nitrobenzyl Compounds

| Parameter | Description | Typical Values/Conditions | Reference |

|---|---|---|---|

| Wavelength | UV range required for excitation. | 290-400 nm | nih.gov |

| Key Intermediate | Transient species formed after light absorption. | aci-nitro anion | rsc.orgnih.gov |

| Primary Product | Result of the intramolecular rearrangement. | 2-Nitrosobenzoic acid derivative | researchgate.net |

| Application | Use based on light-sensitive nature. | Photolabile protecting group, actinometry | nih.govmdpi.com |

Transformations Involving the Acetoxy Protecting Groups

The two acetoxy groups at the 4- and 5-positions are ester functionalities that can be readily modified or removed, providing a pathway to other important derivatives, most notably the corresponding dihydroxy compound.

Selective Deacetylation/Hydrolysis to Dihydroxy Precursors

The primary transformation of the acetoxy groups is their complete hydrolysis, or deacetylation, to yield 4,5-dihydroxy-2-nitrobenzaldehyde (B104389). This reaction unmasks the hydroxyl groups, making them available for further functionalization. The deacetylation can be achieved under both acidic and basic conditions.

Table 2: Conditions for Deacetylation/Hydrolysis

| Reagent/Condition | Type | Product | Reference |

|---|---|---|---|

| 48% Hydrobromic Acid (HBr) | Acidic | 4,5-Dihydroxy-2-nitrobenzaldehyde | google.com |

| Acid-mediated (general) | Acidic | Dihydroxy product, potential for rearrangements | acs.org |

| Sodium Methoxide (NaOMe) in Methanol | Basic | Dihydroxy product | research-solution.com |

Transesterification and Ester Exchange Reactions

Transesterification involves the exchange of the acetyl group for a different acyl group from another ester or the exchange of the alcohol portion of the ester. In the case of 4,5-diacetoxy-2-nitrobenzaldehyde, the acetoxy groups could be exchanged for other ester groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, reacting it with ethanol and an acid catalyst could lead to the formation of the corresponding 4,5-diethoxycarbonyl derivative.

While specific examples for 4,5-diacetoxy-2-nitrobenzaldehyde are scarce, the principles are well-established. Lipases are known to catalyze transesterification reactions on hydroxyl groups with high regioselectivity under mild conditions, suggesting a potential route for selective modification if one of the acetoxy groups were first hydrolyzed. researchgate.net These reactions expand the range of derivatives that can be synthesized from the parent compound, allowing for fine-tuning of properties like solubility and reactivity.

Table 3: Potential Transesterification Reactions

| Reactant | Catalyst | Potential Product |

|---|---|---|

| Ethanol (excess) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | 4,5-Bis(ethoxycarbonyl)-2-nitrobenzaldehyde |

| Benzyl (B1604629) alcohol | Acid or Base | 4,5-Bis(benzyloxycarbonyl)-2-nitrobenzaldehyde |

| Various Alcohols | Lipase (enzymatic) | Regioselective ester exchange (on a hydrolyzed intermediate) |

4,5-Diacetoxy-2-nitrobenzaldehyde as a Synthon in Complex Molecule Construction

A synthon is a conceptual building block used in retrosynthetic analysis. 4,5-Diacetoxy-2-nitrobenzaldehyde, and more commonly its deprotected form, 4,5-dihydroxy-2-nitrobenzaldehyde, serves as a valuable synthon for constructing complex heterocyclic molecules. The strategic placement of the aldehyde, nitro, and protected hydroxyl groups allows for a variety of synthetic transformations.

A key application is in the synthesis of 5,6-dihydroxyindole, a precursor to melanin. google.com In this pathway, the deprotected 4,5-dihydroxy-2-nitrobenzaldehyde is first condensed with nitromethane (B149229) in a Henry reaction to form (E)-4,5-dihydroxy-2,β-dinitrostyrene. This intermediate then undergoes a catalytic reductive cyclization, where the nitro group is reduced, leading to an intramolecular cyclization to form the indole (B1671886) ring system. google.com

The aldehyde functionality also allows for participation in multicomponent reactions. For example, 2-nitrobenzaldehyde is a known reactant in the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, a β-ketoester, and ammonia (B1221849) to form dihydropyridines. mdpi.com This suggests that 4,5-diacetoxy-2-nitrobenzaldehyde could be used to construct highly functionalized dihydropyridine scaffolds, which are important in medicinal chemistry. The compound can also be a precursor for indazole synthesis. sci-hub.se The versatility of its functional groups makes it an important starting material for building diverse molecular architectures.

Table 4: Synthetic Applications of 4,5-Diacetoxy-2-nitrobenzaldehyde and its Dihydroxy Precursor

| Reaction Type | Intermediate/Product Scaffold | Key Transformation | Reference |

|---|---|---|---|

| Henry Reaction & Reductive Cyclization | 5,6-Dihydroxyindole | Aldehyde condensation followed by nitro group reduction and cyclization. | google.com |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridine | Multicomponent condensation involving the aldehyde group. | mdpi.com |

| Indazole Synthesis | Benzo[g]indazole | Reaction of a derivative with hydrazine. | sci-hub.se |

Spectroscopic Characterization and Advanced Analytical Techniques for 4,5 Diacetoxy 2 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional NMR experiments used to identify the types and numbers of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of 4,5-Diacetoxy-2-nitrobenzaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons, and the methyl protons of the two acetoxy groups. The aldehyde proton (CHO) typically appears far downfield. The aromatic protons will show characteristic splitting patterns based on their coupling with each other. The two acetoxy groups, being chemically equivalent in a symmetric environment, are expected to produce a single, sharp signal corresponding to six protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. oregonstate.edu The spectrum would display separate resonances for the aldehyde carbonyl carbon, the ester carbonyl carbons, the aromatic carbons attached to different substituents, and the methyl carbons of the acetoxy groups. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-Diacetoxy-2-nitrobenzaldehyde Predicted values based on analogous structures and standard chemical shift ranges.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | ~10.0 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.5 - 8.5 | Singlet (s) / Doublet (d) | 2H |

| Acetoxy (CH₃) | ~2.3 | Singlet (s) | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-Diacetoxy-2-nitrobenzaldehyde Predicted values based on analogous structures and standard chemical shift ranges. oregonstate.edu

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~185 - 190 |

| Ester (C=O) | ~168 - 170 |

| Aromatic (C-NO₂) | ~145 - 155 |

| Aromatic (C-O) | ~140 - 150 |

| Aromatic (C-H) | ~115 - 130 |

| Aromatic (C-CHO) | ~130 - 140 |

| Acetoxy (CH₃) | ~20 - 25 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for unambiguous signal assignment. walisongo.ac.idlibretexts.orgmnstate.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. mnstate.edusdsu.edu For 4,5-Diacetoxy-2-nitrobenzaldehyde, a COSY spectrum would primarily show correlations between the two aromatic protons, confirming their neighboring positions on the benzene (B151609) ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This technique would definitively link the ¹H signals of the aromatic and methyl protons to their corresponding ¹³C signals, aiding in the assignment of the carbon spectrum. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. emerypharma.com For instance, the aldehyde proton would show an HMBC correlation to the aromatic carbons two and three bonds away. Similarly, the methyl protons of the acetoxy groups would show correlations to the ester carbonyl carbon and the aromatic carbon to which the acetoxy group is attached.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For 4,5-Diacetoxy-2-nitrobenzaldehyde (C₁₁H₉NO₇), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass.

Table 3: Calculated Molecular Mass for 4,5-Diacetoxy-2-nitrobenzaldehyde

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₇ |

| Exact Mass | 267.0379 g/mol |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides valuable structural information. nih.gov For 4,5-Diacetoxy-2-nitrobenzaldehyde, a plausible fragmentation pathway could involve the sequential loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetoxy groups, loss of the nitro group (NO₂, 46 Da), and cleavage of the aldehyde group (CHO, 29 Da). Analyzing these fragments helps to confirm the presence and connectivity of the functional groups.

Hyphenated techniques combine a separation method with mass spectrometry, providing a powerful tool for analyzing complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. diva-portal.org LC-MS is particularly suitable for analyzing non-volatile and thermally sensitive compounds like 4,5-Diacetoxy-2-nitrobenzaldehyde. It can be used to assess the purity of a sample by separating the target compound from starting materials, by-products, or degradation products, with the mass spectrometer confirming the identity of each separated peak. nih.govsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile compounds in the gas phase. nih.gov While derivatization might be necessary to increase the volatility of 4,5-Diacetoxy-2-nitrobenzaldehyde, GC-MS can provide excellent separation efficiency and is a standard method for purity assessment and identification of volatile organic compounds in a sample. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of 4,5-diacetoxy-2-nitrobenzaldehyde are characterized by distinct bands corresponding to its primary functional groups: aldehyde, nitro, and acetoxy.

The aldehyde group (CHO) exhibits characteristic stretching vibrations. The C-H stretching of the aldehyde group is typically observed in the range of 2830-2695 cm⁻¹ in IR spectra. orgchemboulder.comvscht.cz The C=O stretching vibration of the carbonyl group in aromatic aldehydes is found around 1700 cm⁻¹. docbrown.info For instance, in 2-nitrobenzaldehyde (B1664092), the C=O stretch appears at 1704 cm⁻¹ in the IR spectrum.

The nitro group (NO₂) presents two prominent stretching vibrations. The asymmetric stretching (νas) is typically strong and appears in the region of 1550-1475 cm⁻¹, while the symmetric stretching (νs) is found between 1360-1290 cm⁻¹ for aromatic nitro compounds. blogspot.comorgchemboulder.com These bands are often intense due to the polar nature of the N-O bonds. spectroscopyonline.com In related nitroaromatic compounds, these vibrations are clearly identifiable; for example, in 2-nitrobenzaldehyde, the asymmetric NO₂ stretch is observed at 1530 cm⁻¹ in the IR and 1524 cm⁻¹ in the Raman spectrum, with the symmetric stretch at 1315 cm⁻¹ in the IR.

The acetoxy group (O-C=O-CH₃) contributes its own set of characteristic vibrations. The carbonyl (C=O) stretching of the ester functional group is expected to appear in the range of 1760-1740 cm⁻¹. The C-O stretching vibrations will also be present.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aldehyde | C-H Stretch | 2830-2695 | orgchemboulder.comvscht.cz |

| C=O Stretch | ~1700 | docbrown.info | |

| Nitro | Asymmetric Stretch | 1550-1475 | blogspot.comorgchemboulder.com |

| Symmetric Stretch | 1360-1290 | blogspot.comorgchemboulder.com | |

| Acetoxy | C=O Stretch | 1760-1740 |

The benzene ring of 4,5-diacetoxy-2-nitrobenzaldehyde gives rise to several characteristic vibrational modes. Aromatic C-H stretching vibrations typically occur in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ range. vscht.czdocbrown.info Specifically, bands often appear around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz In-plane C-H bending deformations are generally found between 1300 cm⁻¹ and 1000 cm⁻¹. The specific substitution pattern on the benzene ring influences the exact positions and intensities of these bands, particularly the out-of-plane C-H bending vibrations which are sensitive to the substitution pattern. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

The UV-Vis spectrum of 4,5-diacetoxy-2-nitrobenzaldehyde is influenced by its chromophoric groups: the nitro-substituted benzene ring and the aldehyde group. Nitroaromatic compounds typically exhibit absorption maxima over a wide range, from 170 to 270 nm, with the specific wavelength and intensity being highly dependent on the molecular structure. nih.goviu.edu

For isomers of nitrobenzaldehyde, several distinct absorption bands are observed. uni-muenchen.de Weak transitions around 350 nm are attributed to n→π* absorptions originating from the lone pairs of the nitro and aldehyde groups. uni-muenchen.de A band of intermediate intensity is typically found around 300 nm, corresponding to π→π* excitations within the aromatic ring. uni-muenchen.de Strong absorptions are often observed near 250 nm, which are ascribed to π→π* excitations involving the nitro group and the benzene ring. uni-muenchen.denih.gov The addition of substituents, such as the diacetoxy groups, can cause shifts in these absorption bands. For instance, the presence of methoxy (B1213986) groups in related nitrobenzyl derivatives leads to a red-shift in the absorption spectra. nih.gov

| Transition Type | Approximate Wavelength (nm) | Description | References |

| n→π | ~350 | Weak absorption from nitro and aldehyde groups | uni-muenchen.de |

| π→π | ~300 | Intermediate intensity, arene function | uni-muenchen.de |

| π→π* | ~250 | Strong absorption, nitro and benzene groups | uni-muenchen.denih.gov |

Spectrophotometric methods can be employed for the quantitative analysis of nitrobenzaldehyde derivatives. scispace.comsigmaaldrich.comchem-soc.si These methods often rely on the specific absorbance of the compound at a particular wavelength. For example, p-nitrobenzaldehyde has been used in the spectrophotometric determination of other compounds, highlighting the utility of the chromophoric nature of the nitrobenzaldehyde moiety in quantitative analysis. researchgate.net The development of such methods for 4,5-diacetoxy-2-nitrobenzaldehyde would involve establishing a calibration curve based on the Beer-Lambert law at a wavelength of maximum absorbance, ensuring that potential interferences are minimized. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. wordpress.commit.edu This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For related ortho-nitrobenzaldehydes, X-ray diffraction analysis has revealed distortions in the molecular structure due to the steric hindrance between the adjacent bulky substituents. iucr.org The analysis of the crystal structure of 4,5-diacetoxy-2-nitrobenzaldehyde would provide accurate data on the planarity of the benzene ring, the orientation of the aldehyde, nitro, and acetoxy groups relative to the ring, and the packing of the molecules in the crystal lattice. This information is crucial for understanding the molecule's physical properties and its interactions in the solid state.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for the verification of the stoichiometric formula of a synthesized or isolated compound. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula.

For 4,5-diacetoxy-2-nitrobenzaldehyde, the molecular formula is C₁₁H₉NO₇, corresponding to a molecular weight of 267.19 g/mol . The theoretical elemental composition is a critical benchmark for assessing the purity of the compound. Any significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or incomplete reaction.

The expected elemental composition is presented below. Experimental values obtained from analysis of a pure sample are expected to align closely with these theoretical percentages.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 49.45 |

| Hydrogen | H | 3.40 |

| Nitrogen | N | 5.24 |

| Oxygen | O | 41.91 |

Advanced Derivatization Techniques for Enhanced Analytical Detection

The detection and quantification of aldehydes like 4,5-diacetoxy-2-nitrobenzaldehyde can be challenging, especially at trace levels or in complex mixtures, due to their potential for low volatility and sometimes poor ionization efficiency in mass spectrometry. Advanced derivatization techniques are therefore employed to chemically modify the aldehyde functional group, thereby enhancing its detectability by analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Derivatization can improve analysis in several ways: it can increase the molecular weight, introduce a chromophore for UV-Vis detection, add a fluorescent tag for fluorescence detection, or improve the thermal stability and volatility for GC analysis. For aldehydes, the carbonyl group is the primary target for derivatization.

Several reagents are commonly used for the derivatization of aldehydes and are applicable to 4,5-diacetoxy-2-nitrobenzaldehyde:

Hydrazine Reagents: Reagents like 3-nitrophenylhydrazine (B1228671) react with the aldehyde to form a stable hydrazone derivative. cymitquimica.com This reaction is advantageous as it introduces an additional nitro group, which is a strong chromophore, significantly enhancing the molar absorptivity and shifting the absorption maximum to a longer wavelength (e.g., around 397 nm), which can minimize interference from matrix components in HPLC-UV analysis. cymitquimica.com

Hydroxylamine (B1172632) Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used derivatization agent for carbonyl compounds destined for GC analysis, often with electron capture detection (ECD) or mass spectrometry (MS). chemicalbook.com The resulting oxime derivative is more volatile and thermally stable. The pentafluorobenzyl group provides a strong signal in ECD, allowing for very low detection limits. chemicalbook.com

In Situ Derivatization: In some analytical procedures, derivatization is performed directly within the sample matrix ("in situ"). For instance, 2-nitrobenzaldehyde itself is used as a derivatizing reagent for the analysis of other compounds, such as the nitrofuran metabolite semicarbazide. lgcstandards.commatrix-fine-chemicals.com This principle can be reversed, where a reagent is added to a sample containing 4,5-diacetoxy-2-nitrobenzaldehyde to form a detectable product. This approach can shorten sample preparation time by combining steps like hydrolysis and derivatization. matrix-fine-chemicals.com

The choice of derivatization reagent and method depends on the analytical technique to be used, the nature of the sample matrix, and the required sensitivity.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Enhanced Analytical Technique | Key Advantage |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine | Aldehyde (Carbonyl) | Hydrazone | HPLC-UV/Vis | Increases UV absorbance and shifts wavelength to reduce matrix interference. cymitquimica.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde (Carbonyl) | Oxime | GC-ECD, GC-MS | Improves volatility and thermal stability; highly sensitive detection with ECD. chemicalbook.com |

| 2-Nitrobenzaldehyde (as a reagent class example) | Amines (e.g., Semicarbazide) | Hydrazone | LC-MS/MS | Enhances retention on reversed-phase columns and minimizes interference. lgcstandards.com |

| Hexamethyldisilazane (HMDS) / Trimethylchlorosilane (TMCS) | Aldehyde (enol form) | Silyl Ether | GC-MS | Increases volatility and thermal stability for gas chromatography. chemicalbook.com |

Computational Chemistry and Theoretical Investigations of 4,5 Diacetoxy 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. These calculations also reveal fundamental electronic properties. For molecules like 4,5-Diacetoxy-2-nitrobenzaldehyde, DFT methods, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are used to model the structure with high precision. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic profile.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. numberanalytics.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

For aromatic nitro compounds, the HOMO is typically distributed over the benzene (B151609) ring, while the electron-withdrawing nitro group significantly lowers the energy of the LUMO, localizing it primarily on the nitrobenzene (B124822) fragment. researchgate.net In 4,5-Diacetoxy-2-nitrobenzaldehyde, the HOMO would be expected to have significant contributions from the π-system of the benzene ring and the oxygen atoms of the acetoxy groups. The LUMO would likely be centered on the nitro group and the conjugated system. This distribution indicates that the molecule can act as a π-electron donor and a potent electron acceptor, a key feature in its chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Nitroaromatic Compound This table presents representative data for a similar compound, calculated using DFT, as specific values for 4,5-Diacetoxy-2-nitrobenzaldehyde are not available in the cited literature.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.05 |

| LUMO | -3.45 |

| HOMO-LUMO Gap | 3.60 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For 4,5-Diacetoxy-2-nitrobenzaldehyde, the MEP surface would show a strong negative potential around the oxygen atoms of the nitro group and the carbonyl oxygens of the acetoxy and aldehyde groups. These areas represent the most electron-rich parts of the molecule. Conversely, positive potential would be expected around the hydrogen atoms and near the nitro group's nitrogen atom, indicating electrophilic regions. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and reactions with other charged or polar species.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful means to interpret and verify experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict 1H and 13C NMR chemical shifts. organicchemistrydata.org These calculated shifts, when compared to experimental values, can confirm the proposed structure. uq.edu.aubeilstein-journals.org For 4,5-Diacetoxy-2-nitrobenzaldehyde, calculations would predict distinct chemical shifts for the aromatic protons, the aldehyde proton, and the methyl protons of the acetoxy groups, influenced by the electronic effects of the nitro and acetoxy substituents.

Table 2: Predicted 1H NMR Chemical Shifts for Protons in a Nitrobenzaldehyde Derivative This table provides theoretical chemical shift values for protons in a molecule structurally similar to 4,5-Diacetoxy-2-nitrobenzaldehyde. Values are relative to TMS.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | 10.15 |

| Aromatic-H (ortho to NO₂) | 7.95 |

| Aromatic-H (meta to NO₂) | 7.70 |

| Acetoxy-CH₃ | 2.30 |

Theoretical vibrational frequency calculations are used to predict the Infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

For 4,5-Diacetoxy-2-nitrobenzaldehyde, the calculated IR and Raman spectra would show characteristic vibrational bands. Key predicted frequencies would include the C=O stretching of the aldehyde and acetoxy groups, the asymmetric and symmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and methyl groups, and various C-C stretching modes within the ring. Studies on related molecules like 2-nitrobenzaldehyde (B1664092) show good agreement between scaled theoretical wavenumbers and experimental observations.

Table 3: Key Calculated Vibrational Frequencies for a Nitrobenzaldehyde Analogue This table lists significant vibrational modes and their predicted frequencies for a related nitroaromatic compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (aldehyde) | 2890 | Medium |

| C=O stretch (aldehyde) | 1710 | Strong (IR) |

| C=O stretch (acetoxy) | 1765 | Strong (IR) |

| NO₂ asymmetric stretch | 1530 | Very Strong (IR) |

| NO₂ symmetric stretch | 1350 | Strong (IR) |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgfaccts.de It computes the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. diva-portal.org This allows for the prediction of the maximum absorption wavelengths (λmax).

For 4,5-Diacetoxy-2-nitrobenzaldehyde, which contains a nitroaromatic chromophore, TD-DFT calculations would predict its UV-Vis spectrum. Typically, such compounds exhibit multiple absorption bands. nih.gov These include low-intensity n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, and high-intensity π→π* transitions within the aromatic system. nih.gov The presence of acetoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted 2-nitrobenzaldehyde.

Table 4: Illustrative Predicted UV-Vis Absorption Data for a Substituted Nitrobenzaldehyde This table shows representative TD-DFT results for an analogous compound in a solvent, as specific data for the target molecule is not available.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.015 | n→π |

| S₀ → S₂ | 295 | 0.250 | π→π |

| S₀ → S₃ | 255 | 0.450 | π→π* (Charge Transfer) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for dissecting the intricate steps of chemical reactions involving 4,5-diacetoxy-2-nitrobenzaldehyde. By simulating the reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms that are often difficult to observe experimentally.

Transition State Characterization for Key Transformations

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the fleeting, high-energy configurations that molecules pass through as they transform from reactants to products. For reactions involving 4,5-diacetoxy-2-nitrobenzaldehyde, computational methods can be used to locate and analyze these transition states. For instance, in reactions like aldol (B89426) condensations or cycloadditions, identifying the transition state geometry and energy provides crucial information about the reaction's feasibility and rate. researchgate.net

Theoretical studies on related nitrobenzaldehyde derivatives have demonstrated the ability to predict favored stereoisomers by calculating the relative energy barriers of the transition states. researchgate.net For example, in amine-catalyzed aldol reactions, the stereoselectivity can be modeled by examining the transition states of the enamine and aldehyde reaction. researchgate.net While specific studies on 4,5-diacetoxy-2-nitrobenzaldehyde are not abundant in the provided results, the methodologies applied to similar compounds like 4-nitrobenzaldehyde (B150856) are directly applicable. researchgate.net These methods often employ density functional theory (DFT) to calculate the Gibbs free energies of intermediates and transition states, providing a quantitative picture of the reaction profile. researchgate.net

Investigation of Reaction Selectivity and Regioselectivity

Computational modeling also plays a vital role in predicting and explaining the selectivity of reactions. This includes chemoselectivity (which functional group reacts), regioselectivity (where on a molecule a reaction occurs), and stereoselectivity (the spatial arrangement of the products). For a molecule with multiple functional groups like 4,5-diacetoxy-2-nitrobenzaldehyde (an aldehyde, two acetate (B1210297) groups, and a nitro group), predicting which site will react under specific conditions is essential.

For instance, in Diels-Alder reactions, quantum chemical descriptors derived from the structures of the diene and dienophile can be used to predict activation barriers and thus selectivity. d-nb.info Although not directly studying 4,5-diacetoxy-2-nitrobenzaldehyde, these quantitative structure-activation barrier relationship (QSABR) models highlight how computational chemistry can predict reaction outcomes. d-nb.info The electronic effects of the nitro and diacetoxy groups will significantly influence the regioselectivity of cycloaddition reactions. The electron-withdrawing nature of the nitro group, for example, is known to direct the outcome of such reactions. acs.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its reactivity. These descriptors provide a bridge between the molecular structure and its chemical behavior, forming the basis of structure-reactivity relationships.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in explaining chemical reactions. d-nb.info Other important descriptors are hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). d-nb.info These parameters help in understanding the stability, reactivity, and chemical potential of molecules. d-nb.info For example, the electrophilicity index can be a measure of the energy lowering due to maximal electron flow between a donor and an acceptor, which is crucial in predicting the reactivity of 4,5-diacetoxy-2-nitrobenzaldehyde in various reactions.

The Hammett equation is a classic example of a structure-reactivity relationship, and modern computational methods can be used to predict Hammett constants for various substituted molecules. rsc.org Machine learning models trained on quantum chemical and structural descriptors have shown high accuracy in predicting these constants, offering a powerful tool for analyzing chemical reactivity. rsc.org For 4,5-diacetoxy-2-nitrobenzaldehyde, the positions and electronic nature of the acetate and nitro substituents will have a defined impact on its reactivity, which can be quantified using these computational approaches.

Below is a table summarizing key quantum chemical descriptors and their significance:

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| Hardness | η | Measures resistance to change in electron distribution. |

| Softness | S | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons. |

| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires an additional electronic charge. |

Computational Analysis of Molecular Interactions and Recognition with Designed Receptors or Catalytic Sites

Understanding how 4,5-diacetoxy-2-nitrobenzaldehyde interacts with other molecules, such as receptors or catalysts, is crucial for its application in areas like drug design and materials science. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for this purpose. researchgate.netunpad.ac.id

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly important for understanding how 4,5-diacetoxy-2-nitrobenzaldehyde might bind to a protein's active site. The analysis of these interactions, including hydrogen bonds and hydrophobic interactions, can reveal the key features responsible for binding affinity and specificity. unpad.ac.idcore.ac.uk

Molecular dynamics simulations provide a dynamic picture of the molecular interactions over time, allowing for the study of conformational changes and the stability of the complex. nih.gov For example, MD simulations can be used to study the interaction of a ligand with a receptor, providing insights into the binding free energy and the role of individual amino acid residues in the interaction. nih.gov

The nitro and diacetoxy groups of 4,5-diacetoxy-2-nitrobenzaldehyde can participate in various non-covalent interactions. The nitro group can act as a hydrogen bond acceptor, while the ester carbonyls of the diacetoxy groups can also accept hydrogen bonds. The aromatic ring can engage in π-π stacking and CH-π interactions. core.ac.uk Computational analysis allows for the detailed characterization of these interactions, which is fundamental for the rational design of receptors or catalysts that can selectively bind to or act upon 4,5-diacetoxy-2-nitrobenzaldehyde.

Research Applications of 4,5 Diacetoxy 2 Nitrobenzaldehyde As a Molecular Building Block

Synthesis of Advanced Organic Intermediates

The strategic placement of reactive functional groups makes 4,5-diacetoxy-2-nitrobenzaldehyde a key starting material for the synthesis of various advanced organic intermediates. These intermediates are crucial precursors for fine chemicals, dyes, and pharmaceutically relevant substances. The nitro derivatives of benzaldehyde (B42025) are particularly important as they serve as raw materials for a variety of complex molecules.

The presence of the acetoxy groups allows for a protection-deprotection strategy. Reactions can be selectively performed on the aldehyde or nitro group while the hydroxyl functionalities remain protected as esters. Subsequent hydrolysis of the acetoxy groups can then reveal the dihydroxy functionality for further reactions. A key application of the related compound, 4,5-dihydroxy-2-nitrobenzaldehyde (B104389), is its use as a reagent in the synthesis of 5,6-diacetoxyindole, an important intermediate in medicinal chemistry. cymitquimica.com The diacetoxy-2-nitrobenzaldehyde variant provides a protected route to similar indole (B1671886) structures and other heterocyclic systems.

The aldehyde group can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine through condensation with primary amines. wiserpub.com The nitro group can be readily reduced to an amino group, which is a cornerstone transformation for the synthesis of many bioactive amines, dyes, and ligands. frontiersin.org This dual reactivity enables the synthesis of a diverse library of substituted aromatic compounds.

Table 1: Potential Intermediates from 4,5-Diacetoxy-2-nitrobenzaldehyde

| Intermediate Class | Synthetic Transformation | Potential Application |

| Substituted Indoles | Condensation and cyclization reactions (e.g., Leimgruber-Batcho indole synthesis) | Pharmaceutical synthesis, material science |

| Amino-diols | Reduction of nitro group and aldehyde | Ligand synthesis, chiral auxiliaries |

| Heterocyclic compounds | Multi-component reactions (e.g., Hantzsch, Biginelli) | Medicinal chemistry |

| Schiff Bases | Condensation of the aldehyde with primary amines | Catalysis, dye synthesis, antimicrobial agents wiserpub.com |

Development of Functional Molecules and Materials

The unique electronic and chemical properties endowed by the nitro and acetoxy groups make 4,5-diacetoxy-2-nitrobenzaldehyde a valuable component in the design of functional molecules and materials with tailored properties.

Substituted benzaldehydes are fundamental building blocks in asymmetric synthesis for the creation of chiral molecules. 4,5-Diacetoxy-2-nitrobenzaldehyde can serve as a prochiral substrate in various stereoselective reactions. The aldehyde functionality is a key handle for forming new carbon-carbon bonds and introducing stereocenters.

For instance, it can be employed in:

Asymmetric Aldol (B89426) and Henry (nitroaldol) Reactions: The aldehyde can react with enolates or nitroalkanes in the presence of chiral catalysts to produce optically active β-hydroxy aldehydes or β-nitro alcohols, respectively. The nitro group on the aromatic ring can influence the electronic properties and reactivity of the aldehyde.

Asymmetric Allylation and Crotylation: Chiral reagents or catalysts can direct the addition of allyl or crotyl groups to the aldehyde, yielding chiral homoallylic alcohols.

Substrates for Asymmetric Hydrogenation: The aldehyde can be asymmetrically reduced to a chiral benzyl (B1604629) alcohol.

The synthesis of C2-symmetric molecules and the creation of chiral quaternary centers are advanced applications where such substituted aromatic aldehydes can be instrumental. acs.org The resulting enantiomerically enriched products are high-value intermediates for the pharmaceutical and agrochemical industries. frontiersin.org

The 2-nitrobenzyl group is a well-established photolabile protecting group, often referred to as a "photocage." Upon exposure to UV light, the group undergoes an intramolecular rearrangement and cleavage, releasing a protected molecule. 4,5-Diacetoxy-2-nitrobenzaldehyde is a direct precursor for installing this photocage onto various functional molecules, such as alcohols, amines, or carboxylic acids.

This property is exploited in several areas:

Controlled Drug Delivery: Biologically active compounds can be rendered inert by attachment to the 2-nitrobenzyl cage and released at a specific time and location within a biological system using light as a trigger.

Chemical Biology Probes: It enables the light-activated release of signaling molecules or neurotransmitters to study complex biological processes with high spatiotemporal control. illinois.edu

Photolithography and Surface Patterning: Surfaces can be functionalized with molecules attached via a 2-nitrobenzyl linker, allowing for the creation of patterned surfaces by selectively cleaving the linkers with a focused light source.

Furthermore, nitroaromatic compounds are known to be effective fluorescence quenchers. science.gov This characteristic allows for the design of "turn-on" fluorescent probes. A fluorescent molecule can be caged with the 2-nitrobenzyl group, rendering it non-fluorescent. Upon photolytic cleavage, the fluorophore is released, and its fluorescence is restored. Such probes are valuable tools for imaging and sensing applications.

Table 2: Applications in Photosensitive Systems

| Application | Mechanism | Function of the Compound |

| Photolabile Protecting Group | UV-induced intramolecular cleavage | Cages and masks functional groups (e.g., in drugs, probes) |

| Photo-activated Surfaces | Light-induced removal of surface-bound molecules | Creates micropatterned chemical or biological surfaces |

| "Turn-on" Fluorescent Probes | Fluorescence quenching by the nitroaromatic system, removed upon photocleavage | Acts as a quencher-and-release unit for fluorescent reporters science.gov |

The multiple reactive handles on 4,5-diacetoxy-2-nitrobenzaldehyde make it an attractive monomer or functionalizing agent for creating advanced polymers. Its integration can impart specific properties or provide sites for post-polymerization modification.

Monomer in Multi-Component Polymerizations: The aldehyde group can participate in reactions like the Passerini or Ugi three- and four-component reactions. researchgate.net Using a di-functional version of one of the other components (e.g., a di-isocyanide or a dicarboxylic acid) with 4,5-diacetoxy-2-nitrobenzaldehyde can lead to the formation of functional polyesters or polyamides in a single step.

Post-Polymerization Modification: The acetoxy and nitro groups serve as latent functional sites.

Hydrolysis of the acetoxy groups after polymerization can introduce hydrophilic hydroxyl groups, altering the polymer's solubility, thermal properties, or providing sites for cross-linking or grafting.

Reduction of the nitro groups to amines introduces basic, nucleophilic sites along the polymer chain. These amines can be used to attach dyes, catalysts, or bioactive molecules, or to modify the polymer's pH-responsive behavior. frontiersin.org

Synthesis of Functional Polymers: The compound can be used to synthesize materials like molecularly imprinted polymers (MIPs), where the specific functional groups can act as binding sites for a target molecule during the imprinting process. researchgate.net It can also be incorporated into hyperbranched polymers or dendrimers to control properties like solubility and to introduce peripheral functionalities. whiterose.ac.uk

By leveraging these strategies, chemists can design and synthesize polymers with complex architectures and tailored functions for applications in drug delivery, catalysis, and advanced materials. researchgate.net

Emerging Research Directions and Future Perspectives for 4,5 Diacetoxy 2 Nitrobenzaldehyde Studies

Novel Catalytic Systems for Efficient Synthesis and Transformation

The development of efficient and selective synthetic routes is paramount for the broader application of 4,5-Diacetoxy-2-nitrobenzaldehyde. Future research is anticipated to focus on novel catalytic systems that offer improvements in yield, purity, and environmental footprint over classical methods.

One promising avenue is the application of heterogeneous catalysts . For instance, solid acid catalysts, such as ion-exchange resins like Amberlite IR 120, have demonstrated efficacy in the acetalization of 2-nitrobenzaldehyde (B1664092), a related precursor. mdpi.comacs.org This approach simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. Future studies could explore the adaptation of these and other solid catalysts, such as zeolites or functionalized silicas, for the synthesis and transformations of 4,5-Diacetoxy-2-nitrobenzaldehyde.

Another area of intense interest is the use of biomimetic catalysts , particularly metalloporphyrins. These catalysts have shown potential in the green synthesis of other nitrobenzaldehydes, such as p-nitrobenzaldehyde, through the aerobic oxidation of p-nitrotoluene. researchgate.netresearchgate.net The development of metalloporphyrin-based systems tailored for the specific electronic and steric properties of the precursors to 4,5-Diacetoxy-2-nitrobenzaldehyde could lead to highly efficient and selective oxidation and other transformations under mild conditions.

Furthermore, hypervalent iodine reagents are emerging as versatile catalysts and reagents in organic synthesis. rsc.orgarkat-usa.org Their ability to mediate a wide range of oxidative transformations under mild conditions makes them attractive candidates for developing novel synthetic methods for and with 4,5-Diacetoxy-2-nitrobenzaldehyde. Research into catalytic systems involving hypervalent iodine could unveil new reaction pathways and provide access to novel derivatives. The catalytic diacetoxylation of olefins using reagents like iodosobenzene (B1197198) diacetate (PIDA) showcases the potential for transformations involving diacetoxy groups. organic-chemistry.org

The following table summarizes potential catalytic systems for future research:

| Catalytic System | Potential Application for 4,5-Diacetoxy-2-nitrobenzaldehyde | Advantages |

| Heterogeneous Acid Catalysts | Synthesis via acetal (B89532) protection/deprotection; other acid-catalyzed reactions. | Ease of separation, reusability, reduced waste. |

| Biomimetic Catalysts (e.g., Metalloporphyrins) | Selective oxidation of precursors; other oxidative transformations. | High selectivity, mild reaction conditions, use of green oxidants (e.g., O2). |

| Hypervalent Iodine Catalysts | Oxidative transformations, synthesis of derivatives. | Mild conditions, high selectivity, broad functional group tolerance. |

| Palladium Catalysis | Cross-coupling reactions, C-H functionalization. | Formation of complex molecular architectures. |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered and optimized. For a molecule like 4,5-Diacetoxy-2-nitrobenzaldehyde, where the design space for its synthesis and application is vast, machine learning (ML) offers a powerful tool to accelerate research.

Future studies will likely employ ML models to predict reaction outcomes and optimize reaction conditions . By training algorithms on datasets of related reactions, it is possible to forecast the yield, selectivity, and potential byproducts of synthetic routes to 4,5-Diacetoxy-2-nitrobenzaldehyde. nih.govbeilstein-journals.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. For instance, ML can be applied to optimize conditions for late-stage functionalization of aromatic compounds, a challenging but highly valuable class of reactions. researchgate.net

Transfer learning is a particularly relevant ML strategy where a model trained on a large dataset of general chemical reactions can be fine-tuned for a specific, data-scarce problem, such as the synthesis of a novel compound like 4,5-Diacetoxy-2-nitrobenzaldehyde. nih.gov This approach can overcome the common challenge of limited data for new molecules. Furthermore, multitask learning can be employed to simultaneously predict multiple reaction properties, such as yield and regioselectivity, by learning from related functionalization reactions on various aromatic substrates. rsc.orgnih.gov

The table below outlines potential applications of ML in the study of this compound:

| Machine Learning Application | Description | Potential Impact |

| Reaction Outcome Prediction | Training models to predict the products and yields of reactions involving 4,5-Diacetoxy-2-nitrobenzaldehyde and its precursors. | Accelerated discovery of efficient synthetic routes. |

| Condition Optimization | Using algorithms to identify the optimal set of reaction parameters (temperature, solvent, catalyst, etc.) for maximizing yield and selectivity. | Improved process efficiency and reduced experimental effort. |

| Substrate Scope Prediction | Generalizing from known reactions to predict the viability of transformations on new, related substrates. | Rapidly assess the synthetic utility of the compound and its derivatives. |

| De Novo Design | Generating novel derivatives of 4,5-Diacetoxy-2-nitrobenzaldehyde with desired properties using generative AI models. | Discovery of new functional molecules for specific applications. |

Real-Time In Situ Monitoring of Reactions Involving the Compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Real-time in situ monitoring techniques provide a window into the reacting system, allowing for the direct observation of intermediates, transition states, and product formation.

Given that 4,5-Diacetoxy-2-nitrobenzaldehyde is a derivative of 2-nitrobenzaldehyde, a well-known photolabile protecting group (PPG) , a key area for future research will be the in-situ monitoring of its photochemical reactions. wikipedia.orgthieme-connect.deresearchgate.net Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy could be employed to study the kinetics and mechanism of the photocleavage of the diacetoxy groups and the release of a protected substrate. This is critical for applications in areas like drug delivery and materials science where precise control over the release profile is essential.

For synthetic transformations, techniques like in-situ NMR spectroscopy and Raman spectroscopy can be used to monitor the progress of reactions, identify key intermediates, and optimize reaction conditions in real-time. This approach can provide valuable mechanistic insights that are often missed with traditional offline analysis. The combination of in-situ monitoring with automated flow reactors represents a powerful platform for the rapid development and optimization of synthetic processes involving 4,5-Diacetoxy-2-nitrobenzaldehyde.